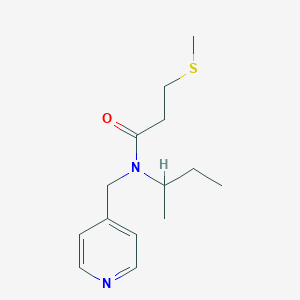
N-(sec-butyl)-3-(methylthio)-N-(pyridin-4-ylmethyl)propanamide
Overview
Description
N-(sec-butyl)-3-(methylthio)-N-(pyridin-4-ylmethyl)propanamide, commonly known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). α7 nAChR is a type of ligand-gated ion channel that is widely distributed in the central nervous system and plays a critical role in various physiological and pathological processes. PNU-282987 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders.
Mechanism of Action
PNU-282987 selectively activates the α7 nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. The activation of α7 nAChR leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. The downstream effects of α7 nAChR activation include the release of neurotransmitters, the modulation of synaptic plasticity, and the regulation of gene expression. PNU-282987 has been shown to enhance the function of α7 nAChR by increasing its sensitivity to acetylcholine and prolonging its activation (Hurst et al., 2005).
Biochemical and Physiological Effects:
PNU-282987 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the regulation of gene expression. PNU-282987 has been reported to increase the release of acetylcholine, dopamine, and glutamate in various brain regions (Livingstone et al., 2009). PNU-282987 has also been shown to enhance long-term potentiation, a form of synaptic plasticity that is critical for learning and memory (Bodnar et al., 2005). Furthermore, PNU-282987 has been reported to regulate the expression of several genes that are involved in synaptic plasticity and neuroprotection (Wang et al., 2017).
Advantages and Limitations for Lab Experiments
The advantages of using PNU-282987 in lab experiments include its high selectivity and potency for α7 nAChR, its ability to enhance the function of α7 nAChR, and its potential therapeutic applications in several neurological and psychiatric disorders. However, the limitations of using PNU-282987 in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and its limited availability and high cost.
Future Directions
Several future directions for the research on PNU-282987 include the development of more potent and selective α7 nAChR agonists, the investigation of the molecular mechanisms underlying the therapeutic effects of PNU-282987, and the evaluation of the safety and efficacy of PNU-282987 in clinical trials. Furthermore, the potential applications of PNU-282987 in other neurological and psychiatric disorders, such as autism spectrum disorder and attention deficit hyperactivity disorder, should be explored.
Scientific Research Applications
PNU-282987 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, anxiety, and pain. In Alzheimer's disease, PNU-282987 has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models (Wang et al., 2017). In schizophrenia, PNU-282987 has been reported to improve sensory gating and cognitive deficits in patients (Olincy et al., 2006). In depression and anxiety, PNU-282987 has been shown to have anxiolytic and antidepressant effects in animal models (Koukouli et al., 2017). In pain, PNU-282987 has been reported to reduce mechanical allodynia and thermal hyperalgesia in animal models (Vincent et al., 2010).
properties
IUPAC Name |
N-butan-2-yl-3-methylsulfanyl-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-4-12(2)16(14(17)7-10-18-3)11-13-5-8-15-9-6-13/h5-6,8-9,12H,4,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQHNHXLUFDOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CC=NC=C1)C(=O)CCSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyrimidinamine](/img/structure/B3923538.png)
![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3923545.png)
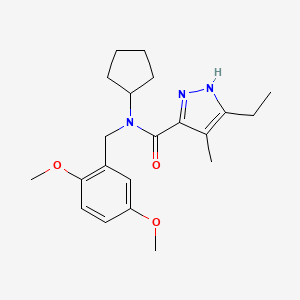
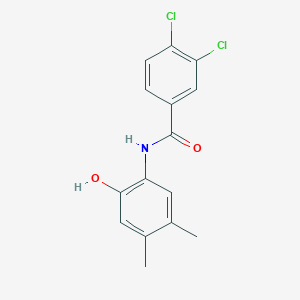
![N-1,3-benzothiazol-2-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3923567.png)
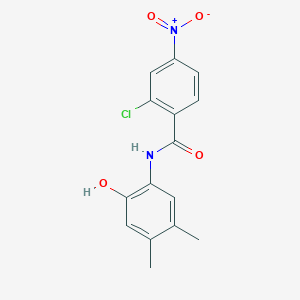
![ethyl 3-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3923579.png)
![2-(2-chlorobenzyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]morpholine](/img/structure/B3923591.png)
![[3-({[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}methyl)-2,4,6-trimethylphenyl]methanol](/img/structure/B3923592.png)
![3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3923599.png)
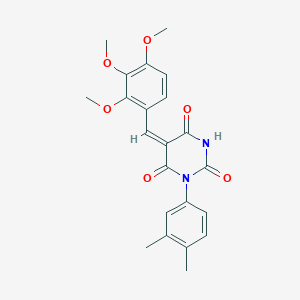
![methyl (2S,4S)-4-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3923624.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-cyclopropyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3923632.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B3923638.png)